molecular formula C7H13NO B3429389 8-Azabicyclo[3.2.1]octan-3-ol CAS No. 7432-11-3

8-Azabicyclo[3.2.1]octan-3-ol

Cat. No.: B3429389
CAS No.: 7432-11-3
M. Wt: 127.18 g/mol
InChI Key: YYMCYJLIYNNOMK-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-3-ol is a tropane alkaloid . It is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The molecular formula of this compound is C7H13NO .


Synthesis Analysis

The synthesis of this compound has been a subject of research for many groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . Another approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Catalysis in Alcohol Oxidation : 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL), a homologue of 8-Azabicyclo[3.2.1]octan-3-ol, has been identified as an efficient catalyst for the oxidation of secondary alcohols to ketones. This process utilizes molecular oxygen in ambient air as the terminal oxidant and copper cocatalysts at room temperature, showcasing its potential in green chemistry applications (Toda et al., 2023).

  • Tropane Alkaloid Synthesis : The 8-azabicyclo[3.2.1]octane scaffold, central to the family of tropane alkaloids, is a focus of research due to its biological activities. Research in this area aims at the stereoselective construction of this bicyclic scaffold, important for synthesizing various biologically active compounds (Rodríguez et al., 2021).

  • Structural and Conformational Studies : Extensive studies have been conducted on derivatives of this compound, focusing on their structural and conformational properties. This includes analysis through NMR spectroscopy, X-ray diffraction, and other techniques to understand the molecular configurations and potential applications in material science (Diez et al., 1991).

  • Synthesis of Constrained Proline Analogue : A novel approach for synthesizing 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a bicyclic structure, has been developed. This process uses simple, high-yielding transformations from readily available materials, indicating its potential in creating new amino acid analogues for peptide research (Casabona et al., 2007).

  • Development of Pharmacologically Interesting Compounds : Research has been conducted on synthesizing and studying the properties of compounds like 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols. This work is part of a broader program aimed at developing pharmacologically interesting compounds, contributing to the discovery of new drugs and therapeutics (Iriepa et al., 2001).

  • Natural Occurrence and Synthesis of 2,8-Diheterobicyclo[3.2.1]octane Systems : These systems are significant due to their presence in various biologically active natural products. The synthesis and reactivity of these compounds have been extensively studied, highlighting their utility in organic synthesis and their roles in natural products (Flores & Díez, 2014).

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCYJLIYNNOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964516
Record name 8-Azabicyclo[3.2.1]octan-3-ol
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nor-psi-tropine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

501-33-7, 7432-11-3, 538-09-0
Record name Pseudonortropine
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Record name Nortropine
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Record name 8-Azabicyclo[3.2.1]octan-3-ol
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Record name 8-azabicyclo[3.2.1]octan-3-ol
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Record name Nor-psi-tropine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134.5 - 135 °C
Record name Nor-psi-tropine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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